molecular formula C19H15N5O4 B2464309 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 897615-02-0

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2464309
CAS No.: 897615-02-0
M. Wt: 377.36
InChI Key: RJYQFARBNUDDJL-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrazole ring, a chromene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions. The chromene moiety is then introduced through a cyclization reaction involving salicylaldehyde and an appropriate acetyl compound. The final step involves coupling the tetrazole and chromene intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the use of automated reactors and continuous flow systems can enhance efficiency. Purification steps such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The chromene moiety may contribute to the compound’s antioxidant properties by scavenging free radicals. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a tetrazole ring, chromene moiety, and carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the tetrazole ring, in particular, enhances its potential as a bioactive molecule with diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-27-13-8-6-12(7-9-13)24-18(21-22-23-24)11-20-19(26)17-10-15(25)14-4-2-3-5-16(14)28-17/h2-10H,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYQFARBNUDDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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